1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene
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Overview
Description
1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene is an organic compound with the molecular formula C9H13Br. It is a brominated derivative of cyclohexene, featuring a bromine atom and a propan-2-ylidene group attached to the cyclohexene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4-(propan-2-ylidene)cyclohex-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure the selective addition of the bromine atom to the desired position on the cyclohexene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., water, ethanol) at moderate temperatures.
Addition Reactions: Electrophiles like hydrogen chloride, bromine, or iodine in non-polar solvents (e.g., dichloromethane) at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media at elevated temperatures.
Major Products Formed
Substitution Reactions: Substituted cyclohexene derivatives with various functional groups (e.g., hydroxyl, amino, thiol).
Addition Reactions: Dihalogenated or halohydrin products.
Oxidation Reactions: Ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond in the cyclohexene ring reacts with electrophiles, leading to the formation of addition products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(propan-2-yl)cyclohex-1-ene: Similar structure but with a different substituent on the cyclohexene ring.
4-(Propan-2-ylidene)cyclohex-1-ene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
1-Bromo-4-methylcyclohex-1-ene: Similar brominated cyclohexene derivative with a methyl group instead of a propan-2-ylidene group.
Uniqueness
1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene is unique due to the presence of both a bromine atom and a propan-2-ylidene group on the cyclohexene ring. This combination of substituents imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
1-bromo-4-propan-2-ylidenecyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c1-7(2)8-3-5-9(10)6-4-8/h5H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACJAEISBZCPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC(=CC1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742854 |
Source
|
Record name | 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-79-9 |
Source
|
Record name | Cyclohexene, 1-bromo-4-(1-methylethylidene)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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